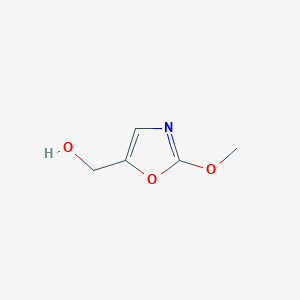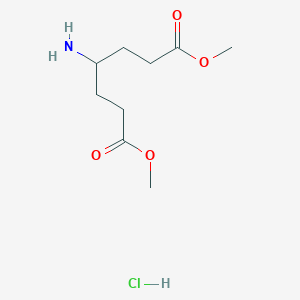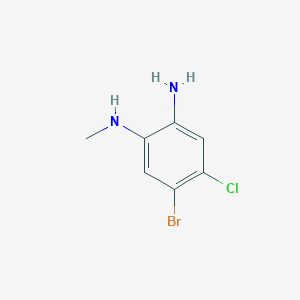
(2-methoxy-1,3-oxazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-1,3-oxazol-5-yl)methanol, also known as 2-MOM, is an organic compound belonging to the oxazole family. It is a colorless liquid with a faint odor and is slightly soluble in water. 2-MOM has a variety of applications in the scientific community, including synthesis, research, and laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
(2-methoxy-1,3-oxazol-5-yl)methanol is a reactive compound that can undergo a variety of chemical reactions. It can react with a variety of other compounds to form new compounds, such as esters, amides, and lactones. It can also act as an oxidizing agent, and can be used to reduce other compounds.
Biochemical and Physiological Effects
(2-methoxy-1,3-oxazol-5-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and antioxidant properties. It has also been shown to have an inhibitory effect on the activity of certain enzymes, and to have an effect on the metabolism of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(2-methoxy-1,3-oxazol-5-yl)methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. It is also a relatively stable compound, and is not easily degraded by light or heat. However, it is highly volatile, and can be toxic in high concentrations.
Zukünftige Richtungen
There are several potential future directions for the use of (2-methoxy-1,3-oxazol-5-yl)methanol in scientific research. It could be used in the development of new drugs and drug delivery systems, as well as in the development of new materials for use in medical devices. It could also be used in the development of new catalysts, or in the study of the structure and reactivity of organic compounds. Additionally, it could be used in the synthesis of novel materials for use in nanotechnology, or in the study of the biochemical and physiological effects of other compounds.
Synthesemethoden
(2-methoxy-1,3-oxazol-5-yl)methanol is synthesized through a condensation reaction between formaldehyde and 2-aminothiophenol. This reaction is catalyzed by a strong base, such as sodium hydroxide, and is conducted in an aqueous solution. The reaction produces a mixture of (2-methoxy-1,3-oxazol-5-yl)methanol and 2-amino-4-thiophenol, which can be separated by distillation.
Wissenschaftliche Forschungsanwendungen
(2-methoxy-1,3-oxazol-5-yl)methanol has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of the structure and reactivity of organic compounds, and in the development of new catalysts. It has also been used in the synthesis of novel materials for use in medical devices, as well as in the development of new drug delivery systems.
Eigenschaften
IUPAC Name |
(2-methoxy-1,3-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFKTNCXBPSYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(O1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-1,3-oxazol-5-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)
![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)
![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)



![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)

![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)
![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)